(2R,3S)-2-amino-3-hydroxypentanoic acid
CAS No.: 104531-21-7
VCID: VC20742006
Molecular Formula: C5H11NO3
Molecular Weight: 133.15 g/mol
* For research use only. Not for human or veterinary use.

Description |
(2R,3S)-2-amino-3-hydroxypentanoic acid, also known as threo-3-hydroxy-D-norvaline, is a chiral amino acid characterized by the presence of both an amino group and a hydroxyl group on its pentanoic acid backbone. It is notable for its structural isomerism, particularly in relation to its stereochemistry, which plays a crucial role in its biological activities and potential therapeutic applications. Synthesis MethodsThe synthesis of (2R,3S)-2-amino-3-hydroxypentanoic acid can be achieved through various methods, including stereocontrolled synthesis from d-glyceraldehyde-derived imines. Recent studies have demonstrated efficient synthetic pathways that yield high enantiomeric purity and yield of the desired compound. A notable approach involves the asymmetric hydroxylation of homo-β-amino acid esters, which allows for the selective formation of the (2R,3S) configuration . Biological ActivityResearch has indicated that (2R,3S)-2-amino-3-hydroxypentanoic acid exhibits significant biological activities, particularly in the context of neuroprotection and potential anticancer effects. Studies have shown that it can influence neurotransmitter systems and may have implications in treating neurological disorders . Applications in MedicineGiven its structural characteristics and biological properties, (2R,3S)-2-amino-3-hydroxypentanoic acid has potential applications in:
|
---|---|
CAS No. | 104531-21-7 |
Product Name | (2R,3S)-2-amino-3-hydroxypentanoic acid |
Molecular Formula | C5H11NO3 |
Molecular Weight | 133.15 g/mol |
IUPAC Name | (2R,3S)-2-amino-3-hydroxypentanoic acid |
Standard InChI | InChI=1S/C5H11NO3/c1-2-3(7)4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3-,4+/m0/s1 |
Standard InChIKey | LGVJIYCMHMKTPB-IUYQGCFVSA-N |
Isomeric SMILES | CC[C@@H]([C@H](C(=O)O)N)O |
SMILES | CCC(C(C(=O)O)N)O |
Canonical SMILES | CCC(C(C(=O)O)N)O |
Synonyms | (2R,3S)-2-AMINO-3-HYDROXY-PENTANOIC ACID |
PubChem Compound | 642223 |
Last Modified | Jul 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume